Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Propylamino Group: The propylamino group is added through a nucleophilic substitution reaction.
Formation of the Benzyl Ester: The final step involves esterification to form the benzyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
- **Pharmaceutical Research
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Biological Activity
Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate, with a CAS number of 1352539-84-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H27N3O2
- Molecular Weight : 353.5 g/mol
- Structure : The compound features a piperidine ring linked to a pyridine moiety, which is substituted by a propylamino group and a benzyl ester.
Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and kinases. The presence of the propylamino group suggests potential interaction with dopamine receptors, which are crucial in regulating mood and behavior.
- Dopamine Receptor Modulation : Studies have shown that similar piperidine derivatives can act as agonists or antagonists at dopamine receptors, influencing dopaminergic signaling pathways. This activity is relevant in the context of neuropsychiatric disorders such as schizophrenia and depression .
- Kinase Inhibition : The compound may also exhibit inhibitory effects on certain kinases involved in cell signaling pathways. For example, modulation of AGC kinases has been observed with related compounds, suggesting a role in cancer therapy and metabolic regulation .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Neuroprotective Effects : Some studies suggest that related compounds can provide neuroprotection by modulating oxidative stress pathways and promoting neuronal survival.
- Antidepressant Activity : Given its potential interaction with dopamine receptors, the compound may exhibit antidepressant-like effects in preclinical models.
- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- In Vivo Studies : Animal models have demonstrated that administration of similar piperidine derivatives results in significant changes in behavior indicative of altered dopaminergic activity. For instance, compounds that activate D1-like receptors have been linked to increased locomotor activity and enhanced cognitive function .
- In Vitro Assays : Cell culture studies indicate that these compounds can affect cell proliferation and apoptosis in cancer cell lines, supporting their potential use as anticancer agents. For example, inhibition of specific kinases led to reduced tumor growth in xenograft models .
Data Table
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
benzyl 2-[2-(propylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H27N3O2/c1-2-13-22-20-18(11-8-14-23-20)19-12-6-7-15-24(19)21(25)26-16-17-9-4-3-5-10-17/h3-5,8-11,14,19H,2,6-7,12-13,15-16H2,1H3,(H,22,23) |
InChI Key |
LMKACBYLVNFNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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